molecular formula C17H13N3O3S B2798041 N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477551-65-8

N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No. B2798041
CAS RN: 477551-65-8
M. Wt: 339.37
InChI Key: CEIPQWJDSJGERZ-UHFFFAOYSA-N
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Description

N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, also known as PTD-209, is a small molecule inhibitor of the transcription factor STAT3. STAT3 is a key mediator of cancer progression and is often overexpressed in various types of cancer. PTD-209 has shown promising results in preclinical studies as a potential anti-cancer agent.

Scientific Research Applications

Mechanism of Action

Target of Action

Compounds with a similar thiazole structure have been found to have diverse biological activities, acting on a variety of targets such as antimicrobial, antiretroviral, antifungal, anticancer, and neuroprotective targets .

Mode of Action

Thiazole derivatives, which share a similar structure with ccg-193180, are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit the activity of certain enzymes, while others can bind to specific receptors, altering their function .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . For example, some thiazole derivatives can inhibit the synthesis of certain proteins, while others can interfere with signal transduction pathways .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution, while its metabolic stability can affect its duration of action and potential for drug interactions .

Result of Action

Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action . For example, some thiazole derivatives can induce cell death in cancer cells, while others can reduce inflammation by inhibiting the production of certain inflammatory mediators .

Action Environment

Environmental factors such as ph, temperature, and the presence of other substances can significantly impact the action and stability of a compound . For instance, certain compounds may be more stable and effective in acidic environments, while others may be more stable and effective in neutral or alkaline environments .

properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-16(11-4-5-14-15(9-11)23-8-7-22-14)20-17-19-13(10-24-17)12-3-1-2-6-18-12/h1-6,9-10H,7-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIPQWJDSJGERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

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